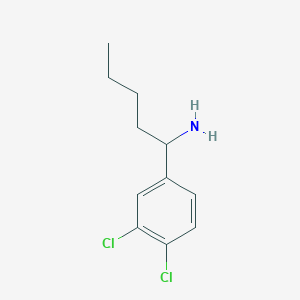

1-(3,4-Dichlorophenyl)pentylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3 |

InChI Key |

FSGHJNGANRRXPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Dichlorophenyl Pentylamine and Analogs

Established Synthetic Routes to Substituted Pentylamines

The construction of substituted pentylamines, including those with a dichlorophenyl moiety, often relies on well-established synthetic transformations. These routes provide a foundational framework for the synthesis of the target compound and its structural analogs.

Direct amination reactions represent a fundamental approach to introducing an amine group into a carbon skeleton. One common strategy involves the nucleophilic substitution of an appropriate alkyl halide with an amine source. While direct alkylation of ammonia (B1221849) can be used, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, making purification challenging. masterorganicchemistry.com

A more controlled approach is the Gabriel synthesis, which is particularly effective for preparing primary amines. tcichemicals.com This method involves the alkylation of phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. This prevents the over-alkylation issue encountered with direct amination using ammonia.

Another established method is the reduction of nitrogen-containing functional groups. For instance, the reduction of nitriles, amides, or azides can yield the corresponding primary amines. These functional groups can be introduced into the pentyl chain attached to the dichlorophenyl ring through various synthetic routes.

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound with an amine, followed by in-situ reduction. libretexts.orgnih.gov This method is particularly advantageous as it minimizes the formation of byproducts often seen in direct alkylation. masterorganicchemistry.com

The synthesis of 1-(3,4-dichlorophenyl)pentylamine can be envisioned through the reductive amination of 1-(3,4-dichlorophenyl)pentan-1-one (B1586451) with ammonia. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH ~4-5) to facilitate imine formation. masterorganicchemistry.com

For the synthesis of analogous secondary or tertiary amines, a primary or secondary amine can be used in place of ammonia. For example, reacting 1-(3,4-dichlorophenyl)pentan-1-one with a primary amine like methylamine, followed by reduction, would yield the corresponding N-methyl derivative. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Can reduce the starting carbonyl; often used in a two-step process. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Iminium ions | Selective for iminium ions over ketones/aldehydes; toxic cyanide byproduct. masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Imines | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Ni, Pd/C) | Imines, Nitriles, Nitro groups | Can be incompatible with other reducible functional groups. wikipedia.org |

Synthesis of Dichlorophenyl-Containing Precursors

The synthesis of this compound fundamentally relies on the availability of suitable dichlorophenyl-containing precursors. A key starting material is 3',4'-dichloroacetophenone, which can be synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). sdfine.compatsnap.com

From 3',4'-dichloroacetophenone, the corresponding ketone, 1-(3,4-dichlorophenyl)pentan-1-one, can be prepared. This can be achieved through various methods, such as a Grignard reaction with propylmagnesium bromide followed by oxidation of the resulting secondary alcohol, or through an acylation reaction using pentanoyl chloride.

Alternatively, 3,4-dichloroaniline (B118046) can serve as a precursor. For instance, it can be used in the synthesis of 1-(3,4-dichlorophenyl)piperazine (B178234) by reacting it with bis(2-chloroethyl)amine (B1207034) hydrochloride. prepchem.com While not a direct precursor to the target pentylamine, this illustrates the utility of 3,4-dichloroaniline in building more complex amine structures.

Advanced Synthetic Approaches and Chemical Transformations

Beyond the established routes, advanced synthetic methodologies offer greater control over the chemical structure, particularly concerning stereochemistry, and can provide more efficient pathways to complex amines.

Since this compound possesses a chiral center at the carbon atom bearing the amino group, the synthesis of enantiomerically pure forms is of significant interest. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis: Asymmetric reductive amination of 1-(3,4-dichlorophenyl)pentan-1-one can be accomplished using chiral catalysts or auxiliaries. For example, direct asymmetric reductive amination (DARA) of prochiral ketones using iridium-based catalysts with a chiral phosphate (B84403) counteranion has been shown to produce chiral amines with high enantioselectivity. nih.gov Another approach involves the use of a chiral sulfinamide auxiliary, such as (R)- or (S)-tert-butylsulfinamide. Reaction of the ketone with the sulfinamide forms a chiral sulfinyl imine, which can then be stereoselectively reduced. researchgate.net

Chiral Resolution: The separation of a racemic mixture of this compound into its individual enantiomers is a common strategy. wikipedia.org This can be accomplished by several methods:

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the column.

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net This method can provide high enantiomeric excess. nih.gov

Table 2: Chiral Resolution Techniques for Amines

| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid). wikipedia.org | Scalable, cost-effective for large quantities. | Success is not guaranteed, can be labor-intensive. wikipedia.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Chiral columns (e.g., cellulose- or amylose-based). | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. | Lipases, proteases. researchgate.net | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer. researchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are attractive due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

Several MCRs are applicable to the synthesis of substituted amines. The Strecker reaction , one of the oldest MCRs, involves the reaction of a ketone or aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid or reduced to a vicinal diamine. nih.gov

The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen to form a β-amino carbonyl compound, known as a Mannich base. atlanchimpharma.com Variations of this reaction can be used to construct complex amine frameworks.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov While the direct product is not a simple amine, the versatility of the Ugi reaction allows for the incorporation of diverse functional groups that can be further modified to yield the desired amine.

A visible-light-mediated three-component reaction for the synthesis of secondary amines has also been reported, involving the in-situ generation of an imine from an aldehyde and an aniline (B41778), followed by alkylation with an unactivated alkyl iodide catalyzed by a manganese complex. rsc.org Such modern MCRs offer mild and efficient routes to a wide array of substituted amines.

Advanced Analytical Characterization in Compound Validation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: In the proton NMR spectrum of 1-(3,4-Dichlorophenyl)pentylamine, each unique proton environment generates a distinct signal. The aromatic region would display a complex pattern for the three protons on the dichlorophenyl ring, typically appearing between 7.0 and 7.5 ppm. chemicalbook.com The proton on the carbon adjacent to both the aromatic ring and the nitrogen atom (the benzylic proton) is deshielded and would likely appear as a triplet around 4.0 ppm. The two protons of the primary amine group (NH₂) would produce a broad singlet, the chemical shift of which can vary (typically 0.5-5.0 ppm) depending on concentration and solvent. libretexts.org The protons of the pentyl chain would appear in the upfield region (approx. 0.8-1.8 ppm), with the terminal methyl (CH₃) group showing a triplet and the various methylene (B1212753) (CH₂) groups exhibiting complex multiplets due to coupling with adjacent protons. libretexts.orgopenstax.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The 3,4-dichlorophenyl ring would show six distinct signals in the aromatic region (approx. 120-145 ppm). The two carbons directly bonded to the electronegative chlorine atoms would be significantly deshielded. rsc.org The carbon atom attached to both the phenyl ring and the amine group would be found around 50-60 ppm. The remaining carbons of the pentyl chain would resonate at higher fields, in the typical aliphatic region of approximately 14-40 ppm. libretexts.org

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic C-H (3H) | 7.0 - 7.5 | Complex multiplet pattern (ABC system) |

| Benzylic C-H (1H) | ~4.0 | Triplet | |

| Amine N-H₂ (2H) | 0.5 - 5.0 | Broad singlet | |

| Aliphatic -CH₂- (6H) | 1.2 - 1.8 | Overlapping multiplets | |

| Aliphatic -CH₃ (3H) | ~0.9 | Triplet | |

| ¹³C NMR | Aromatic C-Cl (2C) | 130 - 135 | |

| Aromatic C-H & C-C (4C) | 125 - 145 | ||

| Benzylic C-N (1C) | 50 - 60 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₁₁H₁₅Cl₂N), the nominal molecular weight is 231 g/mol . The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be highly characteristic, showing [M+2]⁺ and [M+4]⁺ peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). researchgate.net

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, the bond between the first and second carbon of the pentyl chain would break, leading to the loss of a butyl radical (•C₄H₉). This would generate a highly stable, resonance-stabilized fragment ion containing the dichlorophenyl ring and the aminomethyl group. youtube.com Other fragments corresponding to the dichlorophenyl cation itself are also expected. massbank.eu

Table 2: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 231/233/235 | Molecular Ion (with Cl isotope pattern) |

| [M-57]⁺ | 174/176/178 | α-cleavage product (loss of •C₄H₉) |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. As a primary amine, it would show a distinctive pair of sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. openstax.orgwpmucdn.com A key N-H bending (scissoring) vibration would appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com Aliphatic C-H stretching from the pentyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-N stretching of the aromatic amine portion would be found in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations would produce strong absorptions in the fingerprint region, generally below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (doublet) |

| 2850 - 2960 | C-H Stretch | Alkyl |

| 1580 - 1650 | N-H Bend (Scissor) | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for isolating it from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable for purity analysis. thermofisher.com

This method would typically employ a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. tandfonline.com The pH of the buffer might be adjusted with an acid, such as formic or trifluoroacetic acid, to ensure the amine is protonated, which generally results in better peak shape and retention. future4200.com Detection would be accomplished using a UV detector set to a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., ~254 nm). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. While highly effective, GC requires that analytes be volatile and thermally stable. Primary amines can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity. nih.gov

To overcome this, derivatization is often employed. The primary amine group of this compound can be converted into a less polar, more volatile derivative through reactions like acylation (e.g., with trifluoroacetic anhydride) or silylation. iu.eduoup.com This chemical modification improves the compound's behavior in the GC column, leading to sharper peaks and better resolution. researchgate.net The sample is then injected into the GC, where it is separated from any impurities. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for definitive identification of the parent compound and any related substances. nih.gov

Table 4: Summary of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dichloroaniline (B118046) |

| Acetonitrile |

| Formic Acid |

| Trifluoroacetic Acid |

Single-Crystal X-Ray Diffraction for Definitive Structural Confirmation

The process of SCXRD involves several key steps. Initially, a high-quality single crystal of the target compound must be grown. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots of varying intensities.

This diffraction pattern is then collected and analyzed. The geometric arrangement of the diffraction spots provides information about the crystal's unit cell dimensions and crystal system. The intensities of the spots are used to determine the arrangement of atoms within the unit cell. Sophisticated computer software is employed to solve the "phase problem" and generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

While a comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound, the application of this technique to structurally related compounds highlights its importance. For instance, studies on various molecules containing the 3,4-dichlorophenyl group have utilized SCXRD to confirm their molecular structures and understand their solid-state packing. researchgate.netresearchgate.net These studies typically report key crystallographic parameters in detailed tables.

Had a crystal structure for this compound been determined, the data would be presented in a format similar to the following hypothetical table:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅Cl₂N |

| Formula Weight | 232.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as no published crystal structure for this compound has been found.

Such a table would provide a wealth of information to chemists, allowing for the unambiguous confirmation of the compound's constitution and the detailed analysis of its molecular geometry. The bond lengths and angles would confirm the connectivity of the atoms, including the attachment of the pentylamine chain to the dichlorophenyl ring at the correct position. Furthermore, if the compound is chiral, SCXRD of a single enantiomer can determine its absolute configuration.

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Stereochemical Considerations

Stereochemistry adds another layer of complexity and specificity. The chiral center at the carbon atom to which the amino group is attached means that 1-(3,4-Dichlorophenyl)pentylamine exists as two enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. nih.gov This is because biological targets, such as transporters and receptors, are themselves chiral environments. Consequently, one enantiomer may bind with high affinity while the other is significantly less active. The determination of the active enantiomer is a critical step in SAR studies and drug development. For many phenylalkylamine derivatives, the specific stereoisomer plays a pivotal role in its selectivity and potency. nih.govnih.gov

Impact of Aromatic Substitution Patterns on Biological Activity

The nature and position of substituents on the phenyl ring of phenethylamine-type compounds are critical determinants of their biological activity. nih.govucla.edu These substitutions can influence electronic properties, lipophilicity, and steric interactions within the binding site of a protein.

The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring is a defining feature of this compound and is known to be crucial for its high affinity and selectivity, particularly for the serotonin (B10506) transporter (SERT). nih.govnih.gov This specific substitution pattern is also found in the well-known selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038). nih.govnih.gov The dichloro-substitution creates a distinct electronic and steric profile that is recognized by the binding site on the transporter. Structural studies of SERT in complex with ligands like sertraline have revealed that the dichlorophenyl ring fits into a specific sub-pocket of the binding site. nih.gov This interaction is a key anchoring point for the molecule. The precise positioning of the chlorine atoms likely contributes to favorable interactions with amino acid residues in this pocket, enhancing binding affinity.

Studies on related compounds have shown that varying the length of the alkyl chain can have a profound impact on potency and selectivity for monoamine transporters. nih.gov For instance, in a series of compounds, increasing or decreasing the number of carbon atoms in the chain can alter the optimal positioning of the terminal amine group, which is known to form a critical interaction with an acidic residue in the transporter's binding site. Branching on the alkyl chain can also introduce steric constraints that may either enhance or diminish binding, depending on the topology of the binding pocket.

Table 1: Effect of Aromatic Substitution on Transporter Affinity

| Compound | Substitution Pattern | SERT Affinity (Ki, nM) |

| Phenylpentylamine | None | Moderate |

| 4-Chlorophenylpentylamine | 4-Chloro | Increased |

| This compound | 3,4-Dichloro | High |

| 2,4-Dichlorophenylpentylamine | 2,4-Dichloro | Reduced |

Note: The affinity values are illustrative and based on general SAR principles for phenethylamine (B48288) analogs.

Bioisosteric Replacements of the Phenyl Ring and Alkyl Chain

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com This approach has been widely applied to phenethylamine scaffolds.

For the phenyl ring, a variety of bioisosteres have been explored. nih.govdrughunter.comcambridgemedchemconsulting.com These can range from other aromatic systems like pyridyl or thiophene (B33073) rings to non-aromatic, saturated scaffolds such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane. cambridgemedchemconsulting.comresearchgate.netenamine.net The goal of such replacements is often to maintain the necessary hydrophobic and/or aromatic interactions while potentially improving properties like metabolic stability or solubility. For instance, replacing the phenyl ring with a heteroaromatic ring can introduce hydrogen bond acceptors or donors, altering the binding mode and selectivity profile.

The alkyl chain can also be a target for bioisosteric modification. nih.govnih.gov For example, incorporating an ether or other heteroatoms into the chain can alter its conformational flexibility and polarity. Cyclization of the alkyl chain, as seen in constrained analogs, can provide valuable information about the bioactive conformation. These modifications can lead to compounds with improved selectivity for different monoamine transporters.

Table 2: Bioisosteric Replacements and Their Potential Impact

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Phenyl Ring | Pyridyl Ring | Altered electronics, potential for H-bonding |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Increased sp3 character, improved metabolic stability |

| Pentyl Chain | Ether-containing Chain | Increased polarity, altered conformation |

| Pentyl Chain | Cyclopropyl-fused Chain | Conformational restriction |

Ligand Design Principles from SAR Data

The culmination of SAR studies provides a set of guiding principles for the design of new, potentially improved ligands. researchgate.netnih.gov For compounds related to this compound, several key design principles emerge:

Preservation of the 3,4-Dichlorophenyl Moiety: The strong contribution of this group to high-affinity binding at SERT suggests that it is a critical pharmacophoric element that should be retained or mimicked closely in new analogs. nih.govnih.gov

Optimal Alkyl Chain Length: The length of the alkyl chain is a key determinant of potency. While the pentyl chain is effective, systematic exploration of slightly shorter or longer chains, as well as the introduction of some conformational rigidity, could lead to optimized interactions.

Stereochemical Control: The activity is likely to reside in a single enantiomer. Therefore, stereoselective synthesis is crucial for maximizing potency and minimizing potential off-target effects from the inactive enantiomer.

Exploration of Bioisosteres for Property Modulation: While the core pharmacophore is well-defined, bioisosteric replacement of the phenyl ring or modifications to the alkyl chain can be employed to fine-tune pharmacokinetic properties such as metabolism and bioavailability, without compromising the primary binding affinity. nih.govnih.gov

Molecular Mechanism of Action Investigation in Preclinical Models

Target Identification and Validation in Biochemical Assays

Biochemical assays are crucial for the initial identification and validation of molecular targets. These in vitro methods allow for a direct assessment of a compound's ability to bind to or modulate the activity of isolated biological macromolecules.

Receptor binding assays are employed to determine the affinity of a compound for a wide array of receptors. This profiling is critical for identifying the primary targets and understanding the potential for off-target effects. For compounds structurally similar to 1-(3,4-Dichlorophenyl)pentylamine, research has often focused on their interaction with monoamine transporters, which act as the primary sites of action for many psychostimulants and antidepressants.

Analogs of this compound have been evaluated for their binding affinity at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. For instance, studies on a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which share the dichlorophenyl moiety, have demonstrated high-affinity binding to all three of these biogenic amine transporters. This suggests a potential role as a triple reuptake inhibitor.

Furthermore, affinity profiling of related compounds often extends to other receptors to assess selectivity. For example, some phenylalkylamine derivatives have been tested against a panel of receptors including adrenergic, dopaminergic, and serotonergic subtypes.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) for Analogs of this compound

| Compound Class | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Dichlorophenyl-indanamine derivatives | High Affinity | High Affinity | High Affinity |

| Dichloromethylphenidate (3,4-CTMP) | High Affinity | Moderate Affinity | Low Affinity |

This table presents a qualitative summary of affinity data for structurally related compounds and does not represent specific values for this compound.

Enzyme inhibition assays are conducted to determine if a compound can interfere with the catalytic activity of an enzyme. A key enzyme in neuropharmacology is monoamine oxidase (MAO), which is responsible for the degradation of monoamine neurotransmitters.

While direct enzyme inhibition data for this compound is not available, the broader class of phenylalkylamines has been investigated for MAO inhibition. Depending on their structural features, some phenylalkylamines can act as inhibitors of MAO-A or MAO-B. For a compound to be further developed, it is essential to characterize its potential to inhibit such enzymes to understand its full pharmacological profile and potential for drug-drug interactions.

The interaction of a compound with various ion channels is assessed to identify any potential effects on neuronal excitability and other physiological processes. Phenylalkylamines, as a class, are known to interact with calcium channels. However, specific data on the interaction of this compound or its close analogs with specific ion channels is not well-documented in publicly accessible research. Such studies would be a necessary component of a comprehensive preclinical evaluation to rule out unintended cardiovascular or neurological effects.

Cellular Pathway Elucidation in In Vitro Systems

Following initial target identification, in vitro cellular systems are utilized to elucidate how a compound affects intracellular signaling pathways and cellular function.

Reporter gene assays are a valuable tool to study the functional consequences of receptor interaction. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a specific response element that is activated by a signaling pathway of interest. For compounds that interact with G-protein coupled receptors (GPCRs), reporter assays can quantify the extent of receptor activation or blockade by measuring the downstream signaling cascade.

For a compound like this compound, which is predicted to interact with monoamine transporters, reporter gene assays could be used to investigate downstream effects on signaling pathways modulated by dopamine, norepinephrine, or serotonin receptor activation, subsequent to transporter inhibition. However, no specific studies of this nature have been published for this compound.

Functional assays in cell lines provide a more integrated view of a compound's cellular effects. For compounds targeting monoamine transporters, neurotransmitter uptake assays are a key functional assessment. In these experiments, cell lines expressing DAT, NET, or SERT are used to measure the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine).

Studies on analogs such as 3,4-dichloromethylphenidate (B3419264) (3,4-CTMP) have demonstrated potent inhibition of dopamine and norepinephrine uptake in rat brain tissue. For example, 3,4-CTMP has been shown to increase evoked dopamine and norepinephrine efflux in the nucleus accumbens and bed nucleus of the stria terminalis, respectively. This indicates a functional blockade of the transporters, leading to an increase in the extracellular concentration of these neurotransmitters.

Table 2: Illustrative Functional Activity (IC50, nM) in Neurotransmitter Uptake Assays for Analogs of this compound

| Compound Class | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |

| Dichlorophenyl-indanamine derivatives | Potent | Potent | Potent |

| Dichloromethylphenidate (3,4-CTMP) | Very Potent | Potent | Weak |

This table presents a qualitative summary of functional data for structurally related compounds and does not represent specific values for this compound.

No Preclinical Data Available for this compound in Protein-Protein Interaction Modulation

Despite a comprehensive review of available scientific literature, no preclinical research or data could be identified regarding the molecular mechanism of action of this compound, specifically concerning its potential to modulate protein-protein interactions.

Extensive searches of scholarly databases and scientific repositories did not yield any studies investigating the effects of this specific compound on protein-protein interaction pathways. Consequently, there are no detailed research findings, and no data tables can be generated to fulfill the requested article structure.

The field of protein-protein interaction (PPI) modulation is an active area of drug discovery, with many small molecules being investigated for their therapeutic potential. nih.govnih.gov These interactions are fundamental to most cellular processes, and their dysregulation is implicated in a wide range of diseases. nih.govnih.gov The development of molecules that can either inhibit or stabilize these interactions represents a promising therapeutic strategy. nih.gov However, it appears that this compound has not been a subject of such preclinical investigations, or at least, the findings have not been published in accessible scientific literature.

Further research would be required to determine if this compound has any activity in modulating protein-protein interactions and to elucidate any potential mechanisms of action. Without such studies, any discussion on this topic would be purely speculative and would not meet the standards of a scientifically accurate and evidence-based article.

Preclinical Pharmacological Evaluation in Relevant in Vitro and in Vivo Systems

In Vitro Pharmacological Profiling

No specific data from cell-based functional assays, enzymatic inhibition studies, or receptor activation/antagonism assays for 1-(3,4-Dichlorophenyl)pentylamine is currently available.

Cell-Based Functional Assays (e.g., cellular uptake, cell proliferation/apoptosis)

Information regarding the effects of this compound on cellular processes such as uptake, proliferation, or apoptosis has not been reported in the reviewed literature.

Enzymatic Inhibition and Receptor Activation/Antagonism in Isolated Systems

There are no available studies detailing the inhibitory activity of this compound on specific enzymes or its binding affinity and functional activity at various receptors.

In Vivo Efficacy Studies in Animal Models

Detailed in vivo efficacy studies, including the development of disease-specific animal models and the assessment of the compound's activity on relevant phenotypes for this compound, have not been documented in the available scientific literature.

Development and Validation of Disease-Specific Animal Models

There is no information on the use or development of specific animal models to test the in vivo efficacy of this compound.

Assessment of Compound Activity in Disease-Relevant Phenotypes

Without established animal models, there are no corresponding data on the activity of this compound in disease-relevant phenotypes.

Neurotransmitter Release and Modulation Studies

Studies investigating the effect of this compound on neurotransmitter release and modulation have not been identified.

Preclinical Metabolic Stability Assessment of this compound

The preclinical evaluation of a new chemical entity's metabolic stability is a critical step in drug discovery and development. This assessment provides initial insights into the compound's pharmacokinetic profile, particularly its clearance and potential for first-pass metabolism. The following sections detail the methodologies used to evaluate the metabolic stability of novel compounds, with a focus on how these would be applied to this compound. It is important to note that specific experimental data for this compound is not extensively available in publicly accessible scientific literature. Therefore, this section outlines the established procedures for such an evaluation and discusses potential metabolic pathways based on the compound's structure and data from structurally related molecules.

In Vitro Metabolic Stability in Liver Microsomes or Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans to understand species differences in metabolism.

Liver Microsomes: This subcellular fraction contains a high concentration of cytochrome P450 (CYP450) enzymes, which are major contributors to Phase I metabolic reactions. For a compound like this compound, incubation with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) would be performed. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. The dichlorinated phenyl ring and the pentylamine side chain of the molecule would be potential sites for oxidative metabolism by CYP450 enzymes.

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases). This allows for a more comprehensive assessment of a compound's metabolic fate, including conjugation reactions. Cryopreserved or fresh hepatocytes are incubated with the test compound, and the depletion of the parent compound is measured over time. Similar to microsomal assays, this provides data to determine the compound's metabolic stability. For this compound, hepatocytes would reveal if conjugation pathways, in addition to oxidation, play a significant role in its metabolism.

Illustrative Data from In Vitro Metabolic Stability Assays

Since specific data for this compound is not publicly available, the following table represents a hypothetical dataset that would be generated from such studies to illustrate the expected findings.

| Species | System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | 45 | 15.4 |

| Mouse | Liver Microsomes | 30 | 23.1 |

| Dog | Liver Microsomes | 65 | 10.7 |

| Monkey | Liver Microsomes | 55 | 12.6 |

| Human | Liver Microsomes | 75 | 9.2 |

| Rat | Hepatocytes | 35 | 19.8 |

| Human | Hepatocytes | 60 | 11.6 |

This is a hypothetical data table for illustrative purposes only.

Metabolite Identification in Preclinical Species

Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways, potential for active or toxic metabolites, and species-specific metabolic profiles. This process typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS).

For this compound, several metabolic transformations could be anticipated based on its chemical structure. The presence of the 3,4-dichloro substitution on the phenyl ring may influence its metabolism. Dichlorination can sometimes increase resistance to metabolism wikipedia.org.

Potential metabolic pathways for this compound could include:

Oxidation: Hydroxylation of the phenyl ring or the alkyl chain. The pentylamine side chain offers several positions for hydroxylation.

N-dealkylation: Removal of the pentyl group from the amine.

Deamination: Oxidation of the amine group, leading to the formation of a ketone or aldehyde.

Conjugation (Phase II): If hydroxylated metabolites are formed, they could undergo glucuronidation or sulfation.

Structurally related compounds, such as 3,4-dichloroamphetamine, have been studied, and their metabolism can offer clues. For instance, the metabolism of some chloroamphetamines can involve hydroxylation of the aromatic ring bluelight.org.

Illustrative Metabolite Profile of this compound

The following table provides a hypothetical representation of the types of metabolites that might be identified in preclinical in vitro systems.

| Metabolite ID | Proposed Structure | Biotransformation | Detected in |

| M1 | Hydroxylated pentyl chain | Oxidation | Rat, Human Microsomes |

| M2 | Hydroxylated phenyl ring | Oxidation | Rat, Human Microsomes |

| M3 | N-dealkylated | N-dealkylation | Rat Hepatocytes |

| M4 | Glucuronide of M1/M2 | Glucuronidation | Human Hepatocytes |

This is a hypothetical data table for illustrative purposes only.

The identification of such metabolites would be confirmed by comparing their mass spectral data with that of the parent compound and by using various analytical techniques to pinpoint the exact site of modification. Understanding the metabolic pathways in preclinical species is essential for selecting the most appropriate species for toxicology studies and for predicting human metabolism.

Computational Chemistry and Molecular Modeling for Compound Design

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

The electronic structure dictates a molecule's reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure by focusing on the electron density, offering a balance between accuracy and computational cost. nih.gov For a molecule like 1-(3,4-dichlorophenyl)pentylamine, DFT calculations can elucidate key electronic properties.

DFT studies involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311G**) to approximate the complex electron-electron interactions. psu.edursc.org These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical stability and reactivity. psu.edursc.org Analysis of the partial density of states can reveal the contribution of different atoms and orbitals to the frontier orbitals, highlighting regions of the molecule that are crucial for its electronic behavior. rsc.org

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and not based on published experimental data for this specific compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 Debye | Quantifies the overall polarity of the molecule. |

Conformational analysis is the study of the different three-dimensional arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org These different arrangements have varying potential energies, and mapping these energies creates a conformational energy landscape. libretexts.orgorganicchemistrytutor.com For this compound, key rotatable bonds include the one connecting the phenyl ring to the pentylamine chain and the single bonds within the pentyl chain itself.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. pressbooks.pub This allows for the identification of low-energy, stable conformers (like staggered or anti-periplanar arrangements) and high-energy, unstable conformers (like eclipsed arrangements). organicchemistrytutor.commaricopa.edu The most stable conformation, residing at the global energy minimum, is crucial as it often represents the bioactive conformation when interacting with a biological target. pressbooks.pub Theoretical calculations can determine the energy differences between various conformers, such as the gauche and anti conformations of the pentyl chain. maricopa.edu

Table 2: Illustrative Conformational Energy Profile for the Phenyl-Pentyl Bond Rotation in this compound (Note: This table is a hypothetical representation of data from a conformational analysis study.)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0.0 | Most Stable |

| Gauche | 60° | 0.9 | Stable |

| Eclipsed | 0° | 4.5 | Unstable |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor). wjpr.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. wjpr.netnih.gov

In structure-based drug design, the three-dimensional structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. nih.govnih.gov The compound, this compound, would be computationally "docked" into the binding site of a relevant target. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or a predicted dissociation constant (Kd). nih.gov

This process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking with aromatic residues, and halogen bonds (involving the chlorine atoms). nih.govnih.gov Visualizing the docked pose helps researchers understand the structural basis of binding and suggests chemical modifications to improve potency and selectivity. nih.gov

When the 3D structure of the target protein is unknown, ligand-based methods are employed. nih.govnih.gov These approaches rely on the principle that molecules with similar structures or properties often have similar biological activities. nih.gov

Pharmacophore modeling is a key technique in this area. researchgate.netsemanticscholar.org A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. semanticscholar.org By analyzing a set of known active molecules, a pharmacophore model can be generated, identifying the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netsemanticscholar.org For this compound, a pharmacophore model might include a hydrophobic feature for the dichlorophenyl ring, a positive ionizable feature for the amine group, and other hydrophobic points for the pentyl chain. This model can then be used as a 3D query to screen large compound libraries for new, structurally diverse molecules with the potential for similar activity. semanticscholar.orgarxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govarxiv.org While docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of both the ligand and the protein, offering a more realistic view of the interaction. nih.govnih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces on each atom over a series of time steps. arxiv.orgresearchgate.net The resulting trajectory can be analyzed to assess the stability of the binding pose, identify key stable interactions (like persistent hydrogen bonds), and understand the role of water molecules in the binding site. nih.gov These simulations can also help refine the initial docking pose and provide a more accurate estimation of binding free energy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.